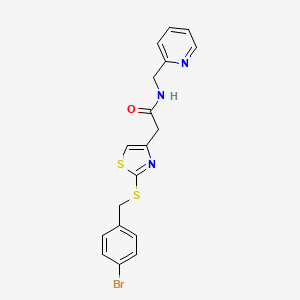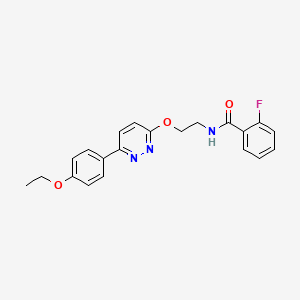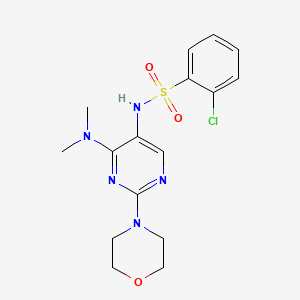![molecular formula C18H19N5O2 B2507359 2-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034421-77-5](/img/structure/B2507359.png)
2-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures such as benzo[d]imidazole and pyridazinone. These structural motifs are commonly found in compounds with various pharmacological properties, including antimicrobial, antiviral, and anticancer activities .
Synthesis Analysis
The synthesis of compounds related to the one typically involves multi-step reactions starting from simpler heterocyclic compounds. For instance, imidazo[1,2-a]pyridines can be synthesized from aminopyridines and chloro ketones through cyclization reactions . Another approach involves the oxidation of benzyl halides or tosylates to aldehydes, followed by a three-component reaction with aminopyridines and isocyanides . Additionally, a one-pot synthesis method has been developed for imidazo[1,2-a]pyridine-fused 1,3-benzodiazepine derivatives, which involves a sequential three-component reaction followed by a Pd(II)-catalyzed azide-isocyanide coupling/cyclization process .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple nitrogen-containing rings, which are likely to influence the molecule's electronic properties and reactivity. The benzo[d]imidazole moiety, in particular, is known to interact with biological targets such as enzymes and receptors . The structural and spectroscopic characterization of related compounds has been performed using techniques like IR, NMR, UV-vis spectroscopy, and X-ray diffraction, complemented by quantum chemical calculations .
Chemical Reactions Analysis
Compounds with imidazole and pyridine rings can participate in various chemical reactions. For example, the imidazole ring can be modified to improve selectivity for certain biological targets or to enhance the compound's metabolic stability . The pyridine moiety can be functionalized through reactions like halogen-metal exchange or by participating as a dipolarophile in cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their heterocyclic structures. These properties include solubility, melting point, and stability, which are important for the compound's biological activity and pharmacokinetics. The presence of multiple nitrogen atoms and the potential for hydrogen bonding can affect the compound's solubility and its interaction with biological molecules .
Applications De Recherche Scientifique
Synthesis and Transformations
Heterocyclic System Transformations : Research demonstrates the transformation of furanones into various heterocyclic systems, including pyridazinones, highlighting the synthetic versatility of compounds with related structural features. These transformations are crucial for developing compounds with potential biological activities (Hashem et al., 2007).
Novel Synthesis Methods : Studies have reported new synthesis methods for imidazo[1,2-a]pyridines and related compounds, providing efficient routes to these heterocyclic systems. Such methods are vital for facilitating the exploration of their biological activities and potential applications in scientific research (Adib et al., 2011; Mohan et al., 2013).
Biological Activities
Antiviral and Antiulcer Properties : Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents, demonstrating the relevance of these compounds in medicinal chemistry. Although not all compounds showed the desired activity, the research underscores the potential of structurally similar compounds in therapeutic applications (Starrett et al., 1989).
Antimicrobial and Antioxidant Activity : Newly synthesized compounds, including triazolopyridine derivatives, have exhibited antimicrobial and antioxidant activities. This indicates the potential of compounds with similar structural frameworks in addressing various microbial and oxidative stress-related conditions (Flefel et al., 2018).
Mécanisme D'action
Target of Action
It is known that imidazole derivatives, a key component of this compound, are used in a variety of applications, including pharmaceuticals and agrochemicals
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Imidazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Imidazole derivatives are known to affect a diverse range of applications, suggesting that they may interact with multiple biochemical pathways
Result of Action
Imidazole derivatives are known to have a wide range of applications, suggesting that they may have diverse effects at the molecular and cellular levels . Further experimental studies would be needed to determine the specific effects of this compound.
Propriétés
IUPAC Name |
2-[2-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-13-20-15-5-2-3-6-16(15)23(13)14-8-10-21(11-14)18(25)12-22-17(24)7-4-9-19-22/h2-7,9,14H,8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTNKUXWFFNEQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)CN4C(=O)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2507279.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2507281.png)

![Ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2507285.png)
![2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide](/img/structure/B2507287.png)
![Methyl (E)-4-[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate](/img/structure/B2507288.png)


![(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/no-structure.png)


![N-(2-furylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2507297.png)
![1-[4-[1-(5-Chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxybut-2-ynyl]-4-methylpiperazine](/img/structure/B2507298.png)